![molecular formula C10H15N3O4 B12608086 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
- 1-Boc-1,6-diazaspiro[3.3]heptane heMioxalate
- tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
methyl (4R)-6-[2-(methylamino)-2-oxoethyl]-7-oxo-1,6-diazaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C10H15N3O4/c1-11-7(14)5-12-6-10(8(12)15)3-4-13(10)9(16)17-2/h3-6H2,1-2H3,(H,11,14)/t10-/m1/s1 |
InChI-Schlüssel |
IWQMHUNOKPHXKZ-SNVBAGLBSA-N |
Isomerische SMILES |
CNC(=O)CN1C[C@@]2(C1=O)CCN2C(=O)OC |
Kanonische SMILES |
CNC(=O)CN1CC2(C1=O)CCN2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
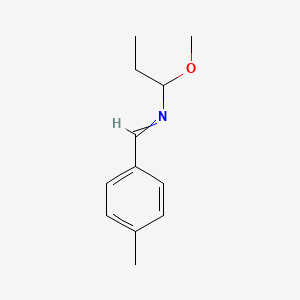
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
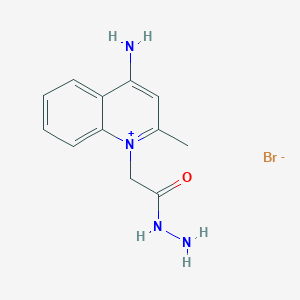
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

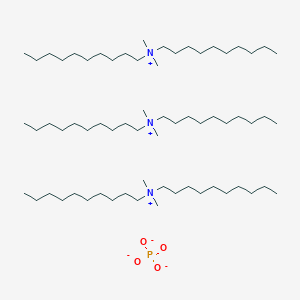


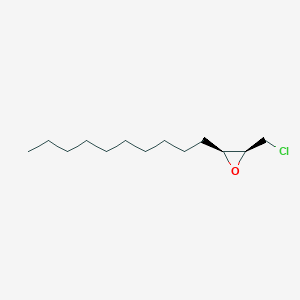
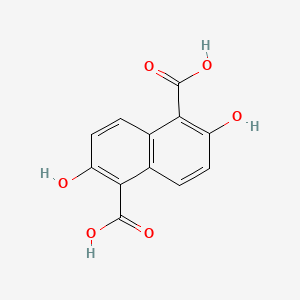

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
